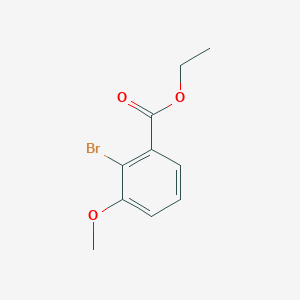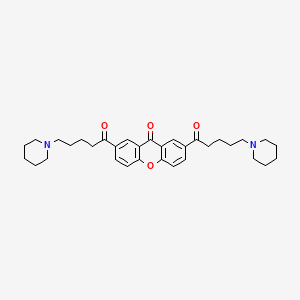
4,5-Difluoro-2-methoxybenzyl chloride
概要
説明
4,5-Difluoro-2-methoxybenzyl chloride is an organic compound with the molecular formula C8H7ClF2O. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, two fluorine atoms, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-methoxybenzyl chloride typically involves the chloromethylation of 4,5-difluoro-2-methoxy-benzene. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures are crucial due to the toxic nature of chloromethyl methyl ether.
化学反応の分析
Types of Reactions
4,5-Difluoro-2-methoxybenzyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chloromethyl group, yielding 4,5-difluoro-2-methoxy-benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of 4,5-difluoro-2-methoxy-benzaldehyde.
Reduction: Formation of 4,5-difluoro-2-methoxy-benzene.
科学的研究の応用
4,5-Difluoro-2-methoxybenzyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,5-Difluoro-2-methoxybenzyl chloride depends on its reactivity and the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. The presence of fluorine atoms can influence the electron density of the ring, affecting the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
- 1-Chloromethyl-2,4-difluoro-benzene
- 1-Chloromethyl-4-fluoro-2-methoxy-benzene
- 1-Chloromethyl-4,5-difluoro-benzene
Uniqueness
4,5-Difluoro-2-methoxybenzyl chloride is unique due to the combination of substituents on the benzene ring. The presence of both fluorine and methoxy groups can significantly influence its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C8H7ClF2O |
|---|---|
分子量 |
192.59 g/mol |
IUPAC名 |
1-(chloromethyl)-4,5-difluoro-2-methoxybenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-12-8-3-7(11)6(10)2-5(8)4-9/h2-3H,4H2,1H3 |
InChIキー |
MRKNPXQHQXLCTD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1CCl)F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride](/img/structure/B8649592.png)
